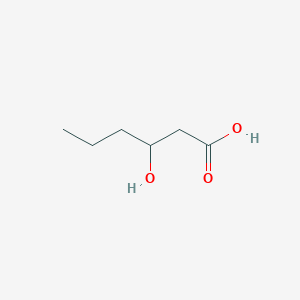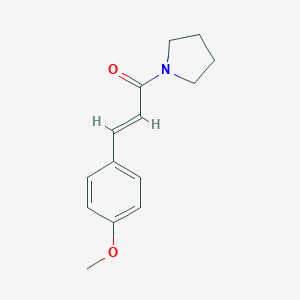
Piperlotina A
Descripción general
Descripción
Piperlotina A es un metabolito secundario aislado de plantas del género Piper, como Piper lolot. Es un alcaloide conocido por su potente actividad antiagregación plaquetaria. Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la investigación antiinflamatoria y antibacteriana .
Aplicaciones Científicas De Investigación
La Piperlotina A tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como compuesto modelo para estudiar la síntesis de alcaloides y los mecanismos de reacción.
Biología: La this compound se utiliza para investigar sus efectos sobre los procesos celulares y su potencial como compuesto bioactivo.
Medicina: La investigación ha demostrado su potencial como agente antiinflamatorio y antibacteriano. .
Mecanismo De Acción
La Piperlotina A ejerce sus efectos principalmente a través de su interacción con los objetivos moleculares involucrados en la agregación plaquetaria. Inhibe la agregación plaquetaria inducida por ácido araquidónico y factor activador de plaquetas. Las vías moleculares exactas aún se encuentran bajo investigación, pero se cree que involucran la inhibición de enzimas y receptores clave involucrados en el proceso de agregación .
Compuestos similares:
- Piperlotina C
- Piperlotina D
- Piperilina
- Sarmentina
- Pellitorina
Comparación: La this compound es única debido a su estructura específica y su potente actividad antiagregación plaquetaria. Si bien otros compuestos como Piperlotina C y D también exhiben actividades biológicas similares, la this compound destaca por su mayor potencia y su gama más amplia de aplicaciones. Además, su síntesis mediante métodos de química verde destaca su potencial para una producción sostenible .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Piperlotina A se puede sintetizar utilizando diversos métodos. Un enfoque notable es la mecanoquímica a través de la reacción de Horner-Wadsworth-Emmons. Este método implica la reacción de β-amidofosfonato con un aldehído aromático y carbonato de potasio en condiciones sin disolvente, típicamente utilizando un mortero y un pilón. Esta reacción produce this compound con buenos rendimientos (70-88%) y tiempos de reacción cortos .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la this compound no están ampliamente documentados, a menudo se aplican los principios de la química verde. Esto incluye el uso de disolventes reciclables y la minimización de la producción de residuos. La reacción de Mizoroki-Heck, empleando disolventes más ecológicos como Cyrene y catalizadores de paladio, se ha explorado para sintetizar this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: La Piperlotina A experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la this compound.
Sustitución: Las reacciones de sustitución, particularmente las que involucran el anillo aromático, son comunes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las condiciones a menudo involucran el uso de halógenos u otros electrófilos en presencia de catalizadores.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
- Piperlotine C
- Piperlotine D
- Piperiline
- Sarmentine
- Pellitorine
Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, Piperlotine A stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDISZKFNNREA-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


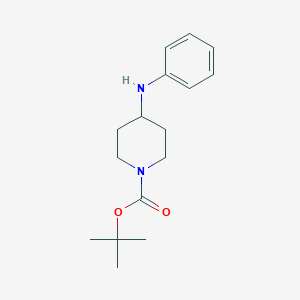
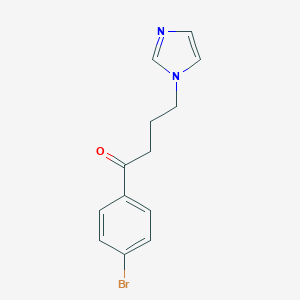
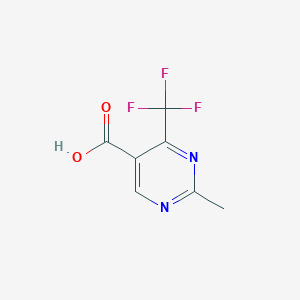
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
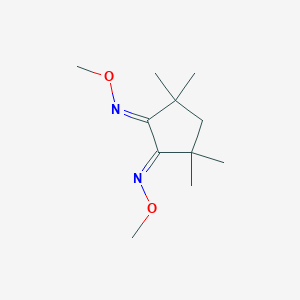
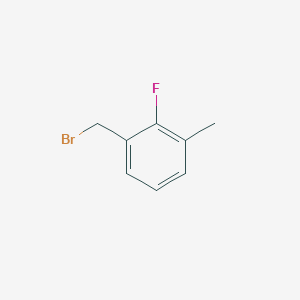
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
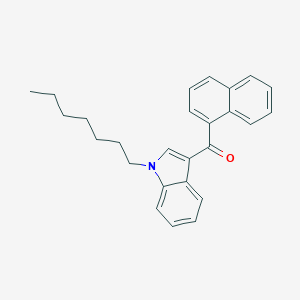
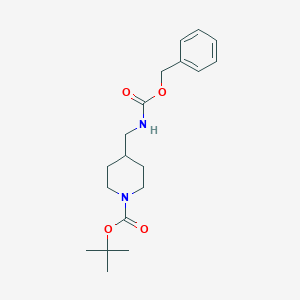
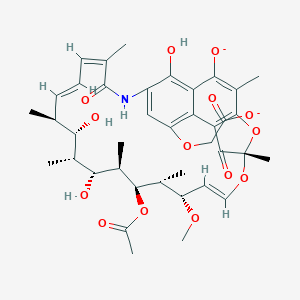
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
